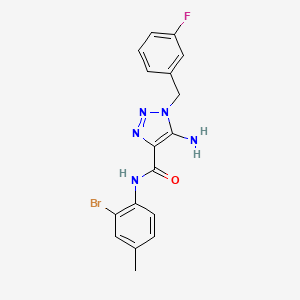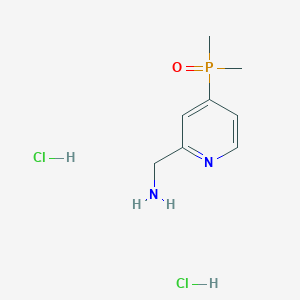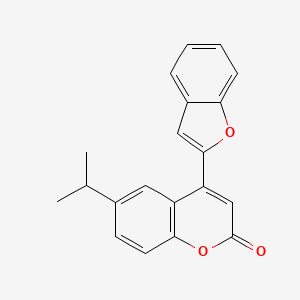![molecular formula C24H24N6O3 B2930150 3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921885-07-6](/img/structure/B2930150.png)
3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of an acid hydrazide with carbon disulfide in alcoholic potassium hydroxide, followed by reaction with hydrazine hydrate .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
- Synthesis and Biological Evaluation : Compounds similar to the one you mentioned have been synthesized and evaluated for their anticancer and antimicrobial activities. One study found that certain derivatives exhibited significant activity against melanoma, non-small lung cancer, and breast cancer. Additionally, these compounds showed moderate anti-HIV-1 activity and potent antimicrobial effects against specific bacterial strains (Ashour et al., 2012).
Coordination Chemistry
- Coordination Sphere Study : Another aspect of research involves the study of coordination spheres in salts of divalent metal aquacomplexes with derivatives of triazolo[4,5-d]pyrimidin-5,7-dione, a category to which your compound belongs. This research offers insights into the structural interactions and superstructures of these compounds (Maldonado et al., 2009).
Molecular Docking Studies
- Molecular Docking for Anticancer Agents : Research into novel fused triazolopurine derivatives, which are structurally related to your compound, has included molecular docking studies. These studies complement experimental results, particularly in the search for potent anticancer agents (Sucharitha et al., 2021).
Analgesic Activity
- Analgesic Properties of Derivatives : Studies have also explored the analgesic properties of derivatives of triazolopurine. For instance, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic and anti-inflammatory effects (Zygmunt et al., 2015).
Receptor Affinities
- Receptor Ligand Studies : Research has been conducted to evaluate the affinities of arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, which are chemically related to your compound, for various receptors. This research aids in identifying potential antidepressants and antipsychotics (Chłoń-Rzepa et al., 2015).
Antiviral Activity
- Antiviral Research : There has also been a focus on the synthesis of sugar-modified nucleoside derivatives of purine analogues for evaluating their antiviral activity, particularly against viruses like Semliki Forest virus (Kini et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-27-21-19(22(31)28(2)24(27)32)29(15-7-10-16-8-5-4-6-9-16)23-26-25-20(30(21)23)17-11-13-18(33-3)14-12-17/h4-6,8-9,11-14H,7,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYSSKDYDPDCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2930068.png)
![5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2930069.png)
![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)
![N-[3-[2-[2-[3-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide](/img/structure/B2930071.png)

![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)

![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)


![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)

